Home > Products > Screening Compounds P35376 > Hydroxychloroquine sulfate
Hydroxychloroquine sulfate - 14480-75-2

Hydroxychloroquine sulfate

Catalog Number: EVT-7924927
CAS Number: 14480-75-2
Molecular Formula: C18H28ClN3O5S
Molecular Weight: 434.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(A) Synthesis of the side chain:

  • Condensation: N-ethylethanolamine is condensed with 5-chloro-2-pentanone to yield a condensation product. []
  • Esterification: The condensation product is esterified with acetoin to obtain an esterification product. []
  • Reduction: The esterification product undergoes reduction to yield a reduced product. []
  • Halogenation: The reduced product reacts with a halogenating agent to produce the side chain. []

(B) Synthesis of Hydroxychloroquine sulfate:

  • Tosylation: 4,7-Dichloroquinoline reacts with paratoluenesulfonyl chloride to form 4-Tos-amino-7-chloroquinoline. []
  • Coupling: The side chain synthesized in step (A) reacts with 4-Tos-amino-7-chloroquinoline to yield hydroxychloroquine base. []
  • Salt Formation: The hydroxychloroquine base is then reacted with sulfuric acid to produce Hydroxychloroquine sulfate. []

Another industrialized process uses 4,7-dichloroquinoline and 5-(N-ethyl-N-hydroxyethyl)-2-aminopentane, reacting them under a gas shield at 120-130°C for 13-24 hours to create hydroxychloroquine. This is then reacted with a dilute alcohol solution of sulfuric acid at 20-30°C to produce Hydroxychloroquine sulfate. []

Ethanol is utilized as a wetting agent for Hydroxychloroquine sulfate bulk drug wet granulation and drying, which reduces the drug's hygroscopicity. []

Future Directions
  • Targeted Drug Delivery Systems: Developing targeted drug delivery systems, such as liposomes or nanoparticles, to enhance its therapeutic efficacy and minimize potential side effects. []
Source and Classification

Hydroxychloroquine sulfate is derived from chloroquine, which was first synthesized in the 1930s. The compound falls under the category of aminoquinolines and is classified as both an antimalarial drug and a disease-modifying antirheumatic drug (DMARD). Its mechanism of action involves interference with the lysosomal function of immune cells, which is crucial for its immunomodulatory effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of hydroxychloroquine sulfate typically involves several steps starting from commercially available precursors. One common method includes:

  1. Recrystallization: The process begins with recrystallizing starting materials with mandelic acid.
  2. Formation of Chiral Amine: Chiral amines are produced through the reaction of mandelate with sodium hydroxide to remove mandelic acid.
  3. Reaction with 4,7-Dichloroquinoline: The chiral amines are then treated with 4,7-dichloroquinoline to yield intermediate compounds.
  4. Final Reaction with Sulfuric Acid: The final step involves reacting these intermediates with sulfuric acid to produce hydroxychloroquine sulfate .

The purity of the synthesized hydroxychloroquine sulfate can exceed 95%, with high enantiomeric excess values confirmed through chiral high-performance liquid chromatography (HPLC) analysis.

Molecular Structure Analysis

Structure and Data

The molecular formula for hydroxychloroquine sulfate is C18H26ClN3O5SC_{18}H_{26}ClN_3O_5S, with a molecular weight of approximately 433.95 g/mol. The structure consists of a quinoline ring system substituted with a hydroxyl group and a side chain containing an amino group.

  • Structural Features:
    • A central quinoline moiety
    • Hydroxyl group (-OH) at the 4-position
    • Sulfate group attached to enhance solubility

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure, providing details about hydrogen and carbon environments within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Hydroxychloroquine sulfate can undergo various chemical reactions, including:

  • Acid-Base Reactions: Due to its basic amino group, it can react with acids to form salts.
  • Oxidation-Reduction Reactions: The presence of the hydroxyl group allows it to participate in redox reactions.
  • Complexation: Hydroxychloroquine can form complexes with metal ions, which may influence its pharmacological properties.

These reactions are significant in understanding its stability and interactions in biological systems.

Mechanism of Action

Process and Data

The primary mechanism by which hydroxychloroquine sulfate exerts its effects involves:

  1. Inhibition of Lysosomal Activity: Hydroxychloroquine raises the pH within lysosomes, impairing their function and thus affecting antigen processing and presentation.
  2. Modulation of Immune Response: It affects various immune pathways by inhibiting toll-like receptors, leading to reduced inflammation.
  3. Antiviral Activity: Some studies suggest that hydroxychloroquine may inhibit viral entry into cells by altering glycosylation patterns on cell surface receptors .

This multifaceted mechanism contributes to its efficacy in treating autoimmune diseases and potentially viral infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hydroxychloroquine sulfate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water, which facilitates its administration in clinical settings.

Chemical Properties

  • Melting Point: The melting point ranges from approximately 239°C to 240°C.
  • Stability: Hydroxychloroquine sulfate is stable under normal conditions but should be protected from light and moisture.

Analytical methods such as HPLC are employed to determine purity and identify impurities .

Applications

Scientific Uses

Hydroxychloroquine sulfate has several applications in medicine:

  1. Antimalarial Treatment: It remains effective against certain strains of malaria.
  2. Autoimmune Diseases: Used as a DMARD for conditions like rheumatoid arthritis and systemic lupus erythematosus.
  3. Potential Antiviral Agent: Investigated for its ability to inhibit viruses such as coronaviruses, although results have been mixed regarding efficacy .

Additionally, ongoing research continues to explore new therapeutic avenues for hydroxychloroquine sulfate, particularly in infectious diseases.

Historical Evolution of Hydroxychloroquine Sulfate in Pharmacological Research

Origins from Quinine Derivatives and Early Antimalarial Development

Hydroxychloroquine sulfate's pharmacological lineage traces directly to quinine, a natural alkaloid extracted from the bark of Cinchona trees. Indigenous communities in Peru first utilized cinchona bark for febrile illnesses as early as the 1630s. Jesuit Agostino Salumbrino documented its antimalarial effects in the 17th century, leading to its introduction in Europe as "Jesuit’s bark" [5] [9]. Quinine’s structural complexity inspired synthetic chemistry efforts, culminating in the 1920s development of quinacrine (mepacrine), a 9-aminoacridine derivative used extensively during World War II for malaria prophylaxis [9].

German scientist Hans Andersag synthesized chloroquine (CQ) in 1934 as a 4-aminoquinoline derivative of quinine. Initially shelved due to toxicity concerns ("the Resochin error"), Allied researchers revisited CQ during WWII. Field trials in North Africa (1941–1943) confirmed its potent activity against Plasmodium falciparum, leading to widespread military use [6] [8]. Hydroxychloroquine (HCQ) emerged in 1946 as a hydroxylated analog of CQ, designed by Alexander Surrey and Henry Hammer to improve safety while retaining efficacy. The addition of a β-hydroxyethyl group reduced retinal and ototoxicity risks, facilitating HCQ’s FDA approval in 1955 under the brand name Plaquenil® [3] [9].

Table 1: Key Milestones in Antimalarial Development

YearCompoundSignificanceReference
1630Cinchona barkIndigenous use for fever in Peru [5]
1820Quinine isolatedFirst alkaloid purification [9]
1934Chloroquine synthesizedDiscovered as Resochin® (Bayer) [6]
1946Hydroxychloroquine synthesizedReduced toxicity vs. CQ [3]
1955HCQ FDA-approvedBrand name Plaquenil® [1] [7]

Transition to Autoimmune Disease Management: Rheumatology and Immunology Paradigms

The therapeutic application of HCQ underwent a transformative shift during WWII. Clinicians observed that soldiers receiving CQ/HCQ for malaria prophylaxis showed unexpected improvement in inflammatory arthritis and lupus-like rashes [3] [7]. This clinical serendipity catalyzed rigorous investigation into immunomodulatory mechanisms. By the 1950s, HCQ emerged as a cornerstone disease-modifying antirheumatic drug (DMARD) for systemic autoimmune conditions, distinct from its antimalarial role [7] [10].

The molecular basis for HCQ’s immunomodulation involves multifaceted pathways:

  • Lysosomal inhibition: HCQ accumulates in acidic organelles (pH 4–6), raising endolysosomal pH. This disrupts proteolytic enzyme activity, impairing antigen processing and major histocompatibility complex (MHC) class II presentation to T-cells [3] [10].
  • Toll-like receptor (TLR) antagonism: HCQ inhibits endosomal TLRs (TLR7/9), blocking downstream interferon-α and nuclear factor kappa B (NF-κB) signaling. This reduces production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 [3] [10].
  • Autophagy suppression: By alkalinizing lysosomes, HCQ prevents autophagosome-lysosome fusion, inhibiting clearance of cellular debris and modulating immune activation [3].

Clinical validation solidified in the 1980s–1990s. HCQ demonstrated efficacy in reducing disease flares, steroid dependence, and thrombotic events in systemic lupus erythematosus (SLE). Landmark studies confirmed its benefits in rheumatoid arthritis (RA) for joint preservation and symptom control, leading to its classification as a conventional synthetic DMARD [1] [10]. HCQ’s ability to improve endothelial function and lipid profiles further supported its role in mitigating cardiovascular comorbidities in autoimmune patients [10].

Role in 20th-Century Drug Repurposing Strategies

HCQ exemplifies deliberate drug repurposing—transitioning from antiparasitic to immunomodulator—based on mechanistic insights and clinical observations. This established a framework for investigating its utility in diverse pathologies:

  • Antiviral Applications: In vitro studies (2002–2020) revealed HCQ’s ability to inhibit pH-dependent viral entry and glycosylation of viral proteins. Notable investigations included:
  • SARS-CoV-1: HCQ blocked viral replication in Vero E6 cells by disrupting ACE2 receptor glycosylation [4] [8].
  • HIV: Early trials (1995–2012) yielded conflicting results. While Sperber et al. reported viral load reduction, Paton et al. found increased HIV replication, attributed to CD4⁺ T-cell decline [4] [8].
  • COVID-19: The 2020 pandemic triggered over 132 registered HCQ trials globally. Initial non-randomized studies (e.g., Gautret et al.) suggested viral clearance benefits, but subsequent RCTs (e.g., RECOVERY trial) showed no mortality reduction and potential cardiotoxicity, leading to FDA EUA withdrawal [4] [8].

Table 2: 20th-Century Repurposing Efforts for Hydroxychloroquine

ConditionStudy DesignKey FindingsEvidence Quality
Q fever endocarditisObservational cohort (1999)Synergy with doxycycline; 18–36 mo treatmentModerate [2]
HIV suppressionRCT by Sperber et al. (1995)↓ Viral load at 8 weeks (p=0.022)Low [4]
SARS-CoV-2 clearanceRCT by Tang et al. (2020)No virological benefit vs. standard careHigh [4]
Type 2 diabetesRCT (2010)↓ HbA1c (1%) with insulin dose reductionModerate [2]
  • Metabolic Effects: HCQ enhances insulin sensitivity by slowing hepatic insulin degradation and increasing peripheral glucose uptake. Clinical studies in RA/SLE patients demonstrated reduced fasting glucose and diabetes incidence, positioning HCQ as an adjunctive metabolic modulator [2] [6].
  • Antithrombotic Properties: HCQ inhibits platelet aggregation and arachidonic acid release. Rheumatology cohorts showed reduced thrombosis risk in antiphospholipid syndrome, independent of anticoagulation [6] [10].

This repurposing legacy underscores HCQ’s versatility, though rigorous clinical validation remains essential for novel indications.

Properties

CAS Number

14480-75-2

Product Name

Hydroxychloroquine sulfate

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid

Molecular Formula

C18H28ClN3O5S

Molecular Weight

434.0 g/mol

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)

InChI Key

JCBIVZZPXRZKTI-UHFFFAOYSA-N

SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.